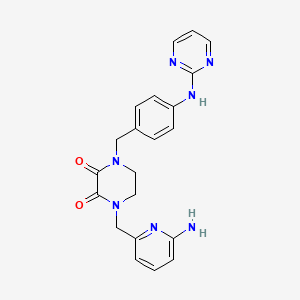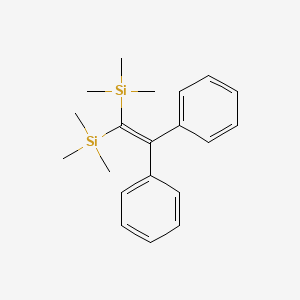
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is an organic compound characterized by the presence of two phenyl groups attached to an ethene backbone, with trimethylsilane groups at each end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) typically involves the reaction of (2,2-dibromoethene-1,1-diyl)dibenzene with trimethylsilyl reagents under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium as a catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is carried out at elevated temperatures (around 90°C) under an inert nitrogen atmosphere for 24 hours. The resulting mixture is then extracted and purified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which (2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing the behavior of other molecules in its vicinity. This can lead to changes in molecular conformation, reactivity, and overall function.
相似化合物的比较
Similar Compounds
Tetraphenylethylene: Known for its aggregation-induced emission properties.
1,2-Bis(diphenylphosphino)ethane: Used as a ligand in coordination chemistry.
4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene): Similar structural features with bromine substituents.
Uniqueness
(2,2-Diphenylethene-1,1-diyl)bis(trimethylsilane) is unique due to its combination of phenyl and trimethylsilane groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
78375-55-0 |
|---|---|
分子式 |
C20H28Si2 |
分子量 |
324.6 g/mol |
IUPAC 名称 |
(2,2-diphenyl-1-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)20(22(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI 键 |
MFPZLDLNFMYLRR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


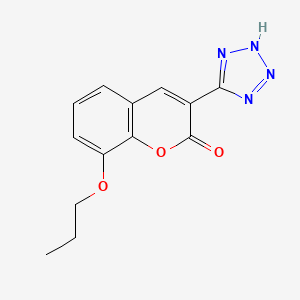

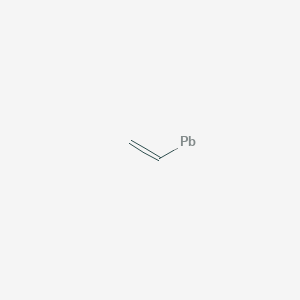
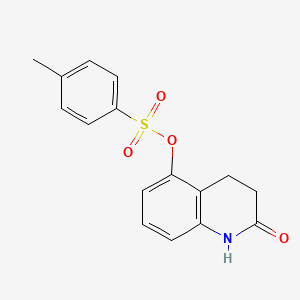
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
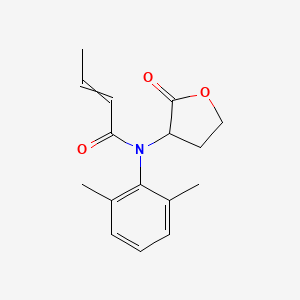
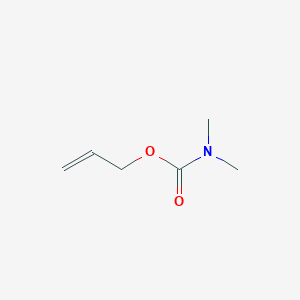

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
